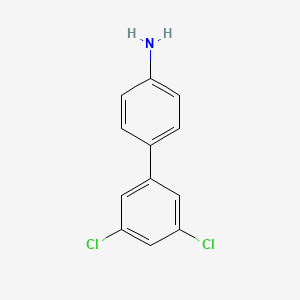

4-Amino-3',5'-dichlorobiphenyl

Descripción

Significance of Biphenyl (B1667301) Scaffolds in Advanced Organic Synthesis and Materials Science

Biphenyl derivatives are pivotal intermediates in the creation of a diverse range of chemical entities, including pharmaceuticals, agricultural products, and dyes. rsc.orgresearchgate.net The inherent stability and defined three-dimensional structure of the biphenyl unit make it an attractive scaffold for the design of complex molecules. lookchem.com In medicinal chemistry, the biphenyl moiety is present in numerous biologically active compounds and marketed drugs. rsc.org Its ability to present functional groups in specific spatial orientations is crucial for molecular recognition and interaction with biological targets. lookchem.com

In the realm of materials science, biphenyls are integral to the development of liquid crystals, which are fundamental to modern display technologies. researchgate.net Furthermore, their luminescent properties have led to their use in the fabrication of organic light-emitting diodes (OLEDs). rsc.orgontosight.ai The capacity of biphenyl derivatives to absorb light and conduct charges also makes them promising candidates for applications in organic photovoltaics (OPVs). ontosight.ai The versatility of the biphenyl scaffold allows for the synthesis of molecules with tailored electronic and photophysical properties, driving innovation in advanced materials. ontosight.ai

Overview of Functionalized Biphenyls as Key Intermediates

Since the biphenyl molecule itself is relatively non-reactive, its utility in synthesis is unlocked through functionalization—the introduction of active chemical groups onto the phenyl rings. researchgate.netarabjchem.org These functional groups not only impart specific properties to the final product but also serve as handles for further chemical transformations. Common functionalization strategies include halogenation, nitration, and amination, which can be directed to specific positions on the biphenyl core. vanderbilt.edu

The synthesis of functionalized biphenyls often relies on powerful cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Ullmann reactions, which enable the efficient formation of the carbon-carbon bond between the two aryl rings. rsc.orgvanderbilt.eduresearchgate.net These methods allow for the coupling of a wide variety of substituted aromatic precursors, providing access to a vast chemical space of biphenyl derivatives. arabjchem.orgresearchgate.net The resulting polyfunctionalized biphenyls are crucial building blocks for constructing more complex molecules, including heteroaromatic and polycyclic aromatic compounds. arabjchem.orgvanderbilt.edu For instance, the strategic placement of amino and halogen groups on the biphenyl scaffold facilitates regioselective modifications, which is a key consideration in multi-step organic synthesis. vanderbilt.edu

Contextualization of 4-Amino-3',5'-dichlorobiphenyl within Dichlorobiphenyl and Aminobiphenyl Research

The compound this compound belongs to the class of substituted biphenyls and is characterized by an amino group at the 4-position of one phenyl ring and two chlorine atoms at the 3' and 5' positions of the other ring. This specific substitution pattern places it at the intersection of two significant areas of chemical research: dichlorobiphenyls and aminobiphenyls.

Dichlorobiphenyls, a subset of polychlorinated biphenyls (PCBs), have been extensively studied due to their historical use as industrial chemicals and their environmental persistence. researchgate.netarabjchem.org Research in this area has provided a deep understanding of the chemical properties and reactivity of chlorinated biphenyl systems. who.intiarc.fr

Aminobiphenyls, on the other hand, are widely recognized as important precursors and intermediates in the synthesis of pharmaceuticals and other biologically active molecules. google.com The amino group can act as a directing group in further electrophilic substitution reactions and can be readily converted into other functional groups. vanderbilt.edu The study of aminobiphenyls has been crucial in the development of new synthetic methodologies and the discovery of novel compounds with therapeutic potential. googleapis.com

This compound, therefore, combines the structural features of both these classes. Its synthesis and properties are informed by the extensive knowledge base of both dichlorinated and aminated biphenyl compounds. It serves as a valuable building block in synthetic chemistry, particularly for creating molecules where the specific spatial arrangement of the amino and chloro substituents is desired for biological activity or material properties. calpaclab.comboronmolecular.com For example, it is listed as a protein degrader building block, indicating its potential use in the development of targeted protein degradation technologies. calpaclab.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3,5-dichlorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELLSGLWKOTCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433415 | |

| Record name | 4-Amino-3',5'-dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405058-01-7 | |

| Record name | 4-Amino-3',5'-dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3 ,5 Dichlorobiphenyl and Its Derivatives

Classical Carbon-Carbon Coupling Strategies

Traditional methods for the formation of biaryl bonds have been foundational in organic synthesis. While often requiring harsh conditions, they have been historically significant in preparing compounds like 4-Amino-3',5'-dichlorobiphenyl.

Ullmann Coupling and its Variants

The Ullmann reaction, a classic method for synthesizing symmetric biaryls, involves the copper-catalyzed coupling of aryl halides at high temperatures. organic-chemistry.orgname-reaction.com The traditional Ullmann biaryl synthesis typically requires heating an aryl halide with a stoichiometric amount of copper. vedantu.com The reaction mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

In the context of synthesizing substituted biphenyls, the classical Ullmann reaction is often limited by harsh reaction conditions and can result in moderate yields. lscollege.ac.in For instance, the synthesis of 2,2'-dinitrobiphenyl (B165474) from ortho-chloronitrobenzene can be achieved using a copper-bronze alloy. lscollege.ac.in Electron-withdrawing groups on the aryl halide generally facilitate the reaction. nih.gov

Modern variants have aimed to improve the reaction's scope and mildness. Modified Ullmann conditions, such as using copper-bronze with CuCl in N-methylpyrrolidinone (NMP) at lower temperatures (e.g., 110°C), have shown advantages over the classical solvent-free, high-temperature (230°C) method. nih.gov These modified conditions have been used to prepare polychlorinated biphenyls (PCBs), which can then be nitrated and reduced to form the corresponding amino-PCBs. nih.gov However, even with these improvements, the synthesis of unsymmetrical biphenyls can be challenging, and yields for sterically hindered PCBs can be modest (20-38%). nih.gov

| Reaction | Reactants | Conditions | Yield | Reference |

| Classical Ullmann | ortho-chloronitrobenzene | Copper-bronze alloy, high temperature | - | lscollege.ac.in |

| Modified Ullmann | Chlorinated iodobenzenes | Cu-bronze, CuCl, NMP, 110°C | Good | nih.gov |

| Ullmann Coupling | Sterically hindered haloarenes | Cu bronze, 230°C, 7d | 20-38% | nih.gov |

Wurtz–Fittig Reaction Approaches

The Wurtz–Fittig reaction, an extension of the Wurtz reaction, traditionally involves the reaction of an aryl halide with an alkyl halide and sodium metal to form substituted aromatic compounds. rsc.orgwikipedia.org The reaction is thought to proceed through either a radical mechanism or via the formation of an organosodium intermediate. lscollege.ac.in

This method is most effective for creating asymmetrical products when the halide reactants have different reactivities. wikipedia.org Typically, it is employed for the alkylation of aryl halides. wikipedia.org While historically significant, the Wurtz–Fittig reaction has limited applicability in modern synthesis due to side reactions like rearrangements and eliminations. wikipedia.org Its use in the direct synthesis of biaryls like this compound is not commonly reported in recent literature, having been largely superseded by more efficient cross-coupling methods. However, with the use of ultrasound, sodium can react with some aryl halides to produce biphenyl (B1667301) compounds. wikipedia.org

Bennett–Turner Reaction Pathways

The Bennett–Turner reaction involves the homocoupling of Grignard reagents promoted by a metal salt, such as chromium(III) chloride or anhydrous cupric chloride, to form symmetrical biphenyls. rsc.orgresearchgate.net For example, phenylmagnesium bromide can be dimerized in the presence of CrCl₃. rsc.org This reaction represents an early example of transition metal-promoted C-C bond formation.

While effective for homodimerization, its application for the synthesis of unsymmetrical biaryls like this compound is inherently limited. The direct coupling of two different Grignard reagents would lead to a statistical mixture of products. Therefore, this method is not a primary choice for the targeted synthesis of this specific compound.

Modern Cross-Coupling Protocols

The advent of palladium- and nickel-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryls, offering milder conditions, higher yields, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura coupling is a versatile and widely used method for C-C bond formation, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgfishersci.co.ukorganic-chemistry.org A base is required to activate the boronic acid for transmetalation. organic-chemistry.org

This reaction has been successfully applied to the synthesis of a wide range of biphenyl derivatives, including those with amino groups. chemrxiv.org The synthesis of sterically hindered polychlorinated biphenyls using Suzuki coupling has been shown to give significantly better yields (65-98%) compared to the Ullmann reaction (20-38%). nih.govresearchgate.net For example, a catalyst system of Pd(dba)₂ and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB) has proven effective. nih.gov

The Suzuki coupling offers high functional group tolerance and can often be performed in aqueous conditions, making it a more environmentally friendly option. fishersci.co.ukmdpi.com The reaction partners, such as 4-aminophenylboronic acid and 1,3-dichloro-5-halobenzene, are suitable starting materials for the synthesis of this compound. The reactivity difference between different halogens (e.g., iodo vs. chloro) can be exploited for selective coupling. uky.edu

| Catalyst System | Reactants | Base | Solvent | Yield | Reference |

| Pd(dba)₂ / DPDB | Chlorinated iodo/bromobenzenes & Arylboronic acids | K₃PO₄ | Toluene | 65-98% | nih.gov |

| Pd(PPh₃)₄ | L-tyrosine triflate & Aryl boronic acids | K₂CO₃ | DMF | - | mdpi.com |

| Pd/Sphos | (Poly)chlorinated aryl halides & p-tolyl-B(OH)₂ | K₂CO₃ | Water-acetonitrile | Moderate to Good | nih.gov |

Negishi Coupling Methodologies

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often leads to faster reaction times compared to other cross-coupling methods. wikipedia.org However, these reagents are also moisture and air-sensitive, requiring anhydrous reaction conditions. wikipedia.org

The reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms and tolerating a wide range of functional groups. wikipedia.orgnih.gov This makes it suitable for complex syntheses. The synthesis of unsymmetrical biaryls was one of the first successful applications of this reaction. organic-chemistry.org For the synthesis of this compound, one could envision coupling a (4-aminophenyl)zinc halide with 1,3-dichloro-5-halobenzene or a (3,5-dichlorophenyl)zinc halide with a 4-haloaniline derivative. Both palladium and nickel catalysts are effective, with palladium generally offering higher yields and functional group tolerance. wikipedia.org The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for catalytic activity. organic-chemistry.org

| Catalyst | Reactants | Key Features | Reference |

| Pd(0) or Ni(0) complexes | Organozinc halide & Organic halide/triflate | High reactivity, broad scope, moisture sensitive | wikipedia.org |

| Ni(acac)₂ / PPh₃ | Aryl zinc chloride & Haloarene | Effective for aryl-aryl coupling | rsc.org |

| PdCl₂(P-o-tol)₃ | 1,2-Azaborine & Organozinc nucleophile | Good functional group tolerance | nih.gov |

Kumada Cross-Coupling Innovations

The Kumada-Tamao-Corriu coupling, a pioneering method in cross-coupling chemistry, utilizes organomagnesium (Grignard) reagents and an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This reaction is particularly effective for creating unsymmetrical biaryls. organic-chemistry.org The synthesis of this compound via this method would conceptually involve the coupling of a Grignard reagent derived from a protected 4-aminophenyĺ halide with 1,3-dichloro-5-halobenzene, or vice-versa.

Innovations in Kumada coupling have focused on improving catalyst efficiency, functional group tolerance, and managing sterically demanding substrates. organic-chemistry.orgnih.gov The high reactivity of Grignard reagents can be a limitation, as they are incompatible with acidic protons (like those on an unprotected amine) and some functional groups. wikipedia.org To overcome this, strategies involving functionalized Grignard reagents have been developed. nih.gov For instance, nickel pincer complexes have shown efficacy in catalyzing the coupling of nonactivated alkyl halides with aryl Grignard reagents bearing sensitive functional groups like esters and amides. nih.gov

Recent advances have also seen the development of palladium-phosphinous acid catalyst systems that allow for the efficient synthesis of sterically hindered biaryls, such as those with multiple ortho-substituents, under mild conditions. organic-chemistry.orgnih.gov These catalysts can even couple electron-rich aryl chlorides, which are typically less reactive. organic-chemistry.org The use of specific ligands, such as secondary phosphine (B1218219) oxides (SPOs) or bidentate diphosphines like DPEPhos, can enhance catalyst activity and tolerate functional groups, which is crucial for synthesizing complex molecules like this compound. nih.govresearchgate.net

| Catalyst/Ligand System | Substrates | Key Features | Reference |

|---|---|---|---|

| Palladium-Phosphinous Acid | ortho-substituted aryl halides and Grignard reagents | Excellent yields (87-98%) for sterically hindered biaryls; mild conditions. | organic-chemistry.orgnih.gov |

| [((Me)NN2)NiCl] (Nickel Pincer Complex) | Nonactivated alkyl halides and functionalized aryl Grignards | High tolerance for functional groups (esters, nitriles, amides). | nih.gov |

| Pd catalyst with DPEPhos/TMEDA | Alkenyl halides and functionalized Grignard reagents | Effective for substrates with sensitive functionalities (e.g., cyano, ester). | nih.gov |

| [Pd(OAc)2] / (1-Ad)2P(O)H | 2-Pyridyl Grignard reagents and aryl halides | Demonstrates unique reactivity for heteroaromatic Grignard reagents. | researchgate.net |

Stille and Hiyama Coupling Applications

The Stille and Hiyama couplings are versatile palladium-catalyzed reactions that provide alternative routes to biaryl compounds, often with greater functional group tolerance than the Kumada coupling.

The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide. rsc.orgikm.org.my A key advantage of this method is the stability of organotin reagents to a wide array of functional groups. rsc.orgikm.org.my The synthesis of an amino-substituted biphenyl derivative would typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org For this compound, this could involve coupling 4-(tributylstannyl)aniline (B1624662) (with a protected amino group) and 1,3-dichloro-5-iodobenzene.

The Hiyama coupling utilizes organosilanes as the coupling partners for organic halides. iitk.ac.inorganic-chemistry.org This method is considered more environmentally benign due to the lower toxicity of silicon compounds compared to tin. organic-chemistry.org The reaction requires an activating agent, typically a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride) or a base, to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org Recent developments have introduced fluoride-free protocols and the use of highly efficient nano-catalysts. mdpi.comrsc.org For instance, aryltriethoxysilanes can be coupled with aryl bromides in the presence of a palladium catalyst and aqueous sodium hydroxide. organic-chemistry.org

| Coupling Method | Organometallic Reagent | Catalyst Example | Key Advantages/Features | Reference |

|---|---|---|---|---|

| Stille Coupling | Organostannanes (e.g., R-SnBu3) | Pd(PPh3)4 | High functional group tolerance; stable reagents. | rsc.orgarabjchem.org |

| Hiyama Coupling | Organosilanes (e.g., R-Si(OR')3) | PdCl2/Hydrazone ligand | Low toxicity of reagents; can be performed under fluoride-free conditions. | organic-chemistry.orgmdpi.com |

| Hiyama Coupling | Aryltrifluorosilanes | Pd(OAc)2/SPhos | Efficient coupling with aryl chlorides; good for functionalized biaryls. | organic-chemistry.org |

Directed Functionalization Approaches and Regioselective Synthesis

An alternative to building the biphenyl core is to start with a biphenyl molecule and introduce the required functional groups in a controlled manner.

Amination Reactions for Substituted Biphenyls

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method is highly effective for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgbeilstein-journals.org To synthesize this compound, one could envision a reaction between 3,5-dichlorobromobenzene and 4-bromoaniline, where the final amination step would involve coupling a biphenyl halide with an ammonia (B1221849) equivalent. More practically, one could start with a pre-formed dichlorobiphenyl halide, for example, 4-bromo-3',5'-dichlorobiphenyl, and couple it with ammonia or a protected amine.

The development of specialized phosphine ligands (e.g., X-Phos, BINAP) has been crucial to the success and broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.orgbeilstein-journals.org The reaction is a cornerstone in pharmaceutical synthesis due to its reliability and functional group compatibility. google.comresearchgate.netvanderbilt.edu

Halogenation and Nitro-Group Introduction Strategies

The introduction of functional groups onto a pre-existing biphenyl scaffold is a common synthetic strategy. arabjchem.org Halogenation and nitration are classic electrophilic aromatic substitution reactions. The synthesis of this compound could begin with 4-aminobiphenyl (B23562) or its N-acetylated derivative to protect the amino group. The directing properties of the amino/acetamido group (ortho-, para-directing) would facilitate halogenation on the same ring.

However, to achieve the desired 3',5'-dichloro substitution pattern on the second ring, a different strategy is required. A more plausible route involves the nitration of a biphenyl precursor. For instance, coupling 1-bromo-3,5-dichlorobenzene (B43179) with 4-nitrophenylboronic acid via a Suzuki reaction would yield 3,5-dichloro-4'-nitrobiphenyl. researchgate.net The nitro group serves as a precursor to the amine. Subsequent reduction of the nitro group, a standard transformation often achieved with reagents like SnCl₂/HCl, H₂/Pd-C, or indium powder, would yield the target molecule, this compound. researchgate.net The synthesis of nitrobiphenyls is a key step, and obstacles can sometimes arise during the coupling reaction if a nitro group is present on one of the coupling partners. researchgate.net

Alternative Synthetic Routes and Emerging Technologies

Beyond the well-established cross-coupling methods, other technologies are emerging for the synthesis of biaryl compounds.

Oxidative Dimerization Reactions

Oxidative coupling provides a direct method for forming a C-C bond between two aromatic rings. This approach avoids the need for pre-halogenated or organometallic starting materials. Iron(III) chloride (FeCl₃) has emerged as an inexpensive and non-toxic catalyst for such transformations. nih.govrsc.org It can catalyze the intermolecular biaryl coupling of aromatic compounds like naphthols and phenol (B47542) ethers, typically using an oxidant like meta-chloroperbenzoic acid (m-CPBA). nih.gov

While highly effective for electron-rich systems like phenols, the application to less activated or differentially substituted benzenes to form a specific isomer like this compound is challenging due to issues with regioselectivity. However, FeCl₃ has been shown to be an efficient catalyst for the oxidative coupling of phenols with aminonaphthalene derivatives, indicating its potential for creating N,O-biaryl compounds and potentially C-C coupled biaryls from amine-containing substrates under specific conditions. acs.orgnih.gov The mechanism is believed to proceed through a heterolytic coupling pathway. nih.govresearchgate.net

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a sustainable and efficient alternative to conventional solution-based methods. acs.org This approach, often conducted via ball milling, can facilitate solvent-free or low-solvent C-C bond formation, including the Suzuki-Miyaura coupling reaction, which is a primary method for synthesizing biphenyl structures. rsc.orgresearchgate.net

The application of mechanochemistry to the synthesis of biphenyl compounds involves the grinding of solid reactants—an aryl halide and an arylboronic acid—with a palladium catalyst and a solid base. rsc.org For the synthesis of this compound, this would conceptually involve the mechanochemical coupling of a 4-aminophenylboron species with a 1-halo-3,5-dichlorobenzene derivative.

Research into solid-state Suzuki-Miyaura reactions has demonstrated the feasibility of this method. rsc.org Key advantages include a significant reduction in solvent waste, simpler reaction setups, and the ability to effectively react substrates that have poor solubility in common organic solvents. rsc.orgresearchgate.net Studies have shown that while initial solid-state couplings were limited, the development of new protocols, such as the use of olefin additives, has broadened the substrate scope to include even unactivated aryl chlorides. rsc.org These additives are thought to act as dispersants for the palladium catalyst, preventing aggregation and stabilizing the active catalytic species. rsc.org The process is often rapid and clean, potentially leading to high yields and minimizing the need for extensive purification. organic-chemistry.org

Ring-Closing Metathesis for Constrained Derivatives

Ring-Closing Metathesis (RCM) is a powerful reaction in organic chemistry used to synthesize unsaturated cyclic molecules from diene precursors. rsc.org This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, is instrumental in creating structurally constrained architectures within molecules. researchgate.net While direct RCM on this compound is not applicable, the methodology can be employed to create novel, constrained derivatives.

The strategy involves first functionalizing the parent molecule to introduce two terminal alkene chains. For instance, the amino group of this compound could be N,N-diallylated. The resulting diallylated biphenyl derivative would then serve as the precursor for an intramolecular RCM reaction. The catalyst would facilitate the formation of a new C-C double bond between the two allyl groups, closing them into a five-membered unsaturated ring fused to the nitrogen atom. This creates a rigid, polycyclic structure where the biphenyl moiety is part of a larger, constrained system.

This approach has been widely used to synthesize a variety of nitrogen and oxygen heterocycles, polycycles, and conformationally restrained peptide analogues. rsc.orgmdpi.com The functional group tolerance of modern metathesis catalysts makes this a versatile tool for accessing complex molecular frameworks that were previously difficult to synthesize efficiently. rsc.org

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound, typically via Suzuki-Miyaura cross-coupling, is highly dependent on the careful optimization of several reaction parameters. Achieving high yields and purity requires a systematic approach to adjusting catalyst systems, solvent, and temperature. organic-chemistry.orgbeilstein-journals.org

Catalyst Loading and Ligand Effects

The choice of catalyst and associated ligands, along with their concentration (loading), is critical in palladium-catalyzed cross-coupling reactions.

Catalyst Loading: The amount of palladium catalyst used is a trade-off between reaction efficiency and cost. While higher catalyst loading can increase reaction rates and yields, it also leads to higher costs and potentially more metal contamination in the product. beilstein-journals.org Typical loadings for Suzuki-Miyaura reactions can range from 0.5 mol% to 10 mol%. acs.orgbeilstein-journals.org For challenging substrates, such as sterically hindered or electron-rich aryl chlorides, a higher loading of around 1-5 mol% might be necessary. nih.gov Conversely, highly active catalyst systems may achieve excellent yields with loadings as low as 0.001 mol%. tandfonline.com

Ligand Effects: Ligands stabilize the palladium catalyst and are crucial for its reactivity. tandfonline.com

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but modern syntheses often employ more sophisticated ligands. Bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can significantly enhance catalytic activity. researchgate.net This enhancement is attributed to their ability to facilitate the oxidative addition step and promote the final reductive elimination step of the catalytic cycle. researchgate.nettandfonline.com

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines. They are often more electron-rich and can form highly stable and active palladium complexes (e.g., PEPPSI-iPr), leading to high turnover numbers and efficiency even for difficult couplings. researchgate.netorganic-chemistry.org

The table below summarizes the impact of different ligand types and catalyst loadings on the yield of Suzuki-Miyaura reactions for biphenyl synthesis, based on findings for related compounds.

Table 1: Effect of Catalyst and Ligand Selection on Reaction Yield

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Substrate Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 3 | Ortho-substituted | 5 | acs.org |

| Pd(OAc)₂ | PPh₃ | 10 | Ortho-substituted | 15 | acs.org |

| [Pd(OAc)₂] | α-aminophosphonate | 0.5 | Aryl bromide | Good | nih.gov |

| [Pd(OAc)₂] | α-aminophosphonate | 1 | Aryl chloride | Good | nih.gov |

| PEPPSI-iPr | NHC | 1 | Aryl bromide | >91 | organic-chemistry.org |

Solvent Selection and Temperature Influence

The reaction medium and temperature profoundly influence the rate, yield, and selectivity of Suzuki-Miyaura couplings.

Solvent Selection: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (base) phases.

Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are commonly used organic solvents. organic-chemistry.org

Polar Aprotic Solvents: Dimethylformamide (DMF) can be effective, though sometimes gives lower yields compared to other systems.

Aqueous/Biphasic Systems: Mixtures of an organic solvent with water (e.g., toluene/water) are very common and often accelerate the reaction. organic-chemistry.org Water's low cost and non-toxicity make it an attractive component. organic-chemistry.org In some cases, reactions can be run in water alone or even under solvent-free conditions. organic-chemistry.orgtandfonline.com

Environmentally Benign Solvents: The use of greener solvents like ethanol (B145695) (EtOH) is being explored, with studies showing it can be a superior solvent for some coupling reactions at room temperature. rsc.org

Temperature Influence: Temperature is a critical factor for managing reaction kinetics.

Increased Temperature: Generally, increasing the reaction temperature enhances the reaction rate and can be necessary to overcome the activation energy, especially for less reactive substrates like aryl chlorides. For example, studies have shown that raising the temperature from 50°C to 100°C can increase the yield from 60% to 90%.

The following table illustrates the effects of solvent and temperature on reaction outcomes.

Table 2: Influence of Solvent and Temperature on Reaction Yield

| Substrate | Solvent | Temperature (°C) | Yield / Outcome | Reference |

|---|---|---|---|---|

| Aryl Halide | Toluene | 50 | 60% Yield | |

| Aryl Halide | Toluene | 100 | 90% Yield | |

| Aryl Chloride | Toluene | 80 (353 K) | Lower TON | |

| Aryl Chloride | Toluene | 110 (383 K) | >50% increase in TON | |

| Aryl Bromide | Toluene vs. Toluene/Water | - | 10x increase in rate | organic-chemistry.org |

| Aryl Chloride | Dioxane, Toluene, DMF | 100-120 | Common for borylation/coupling | rsc.org |

| Aryl Chloride | EtOH | Room Temp. | High Yield | rsc.org |

Chemical Reactivity and Mechanistic Transformation Studies of 4 Amino 3 ,5 Dichlorobiphenyl

Electrophilic Aromatic Substitution Patterns on the Biphenyl (B1667301) Core

The biphenyl core of 4-Amino-3',5'-dichlorobiphenyl presents two aromatic rings with distinct electronic characteristics, influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group on one ring is a strong activating group and an ortho, para-director, while the chloro groups on the other ring are deactivating yet also ortho, para-directing.

The mechanism of EAS involves the attack of an electrophile by the π-electrons of the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the initial attack, as it disrupts the aromatic system. masterorganicchemistry.com In monosubstituted benzene (B151609) derivatives, this can lead to ortho, meta, and para isomers. masterorganicchemistry.com

Due to the strong activating effect of the amino group, electrophilic attack is expected to preferentially occur on the amine-bearing ring at the positions ortho to the amino group (positions 3 and 5), as the para position is blocked. The electron-withdrawing nature of the dichlorinated ring makes it less susceptible to electrophilic attack.

Redox Chemistry of the Amino and Chloro Functional Groups

The amino and chloro groups of this compound can participate in redox reactions, influencing its metabolic fate and chemical transformations.

The amino group can be oxidized to form various products, including quinone derivatives. The oxidation of similar aminophenol compounds can lead to the formation of quinones. For instance, the oxidation of 4-(4-N,N-dialkylaminobutyl)catechols results in the formation of ortho-quinones which can then tautomerize to para-quinomethanes. rsc.org While specific studies on the oxidation of this compound to quinones are not extensively detailed in the provided results, the general reactivity pattern of aromatic amines suggests this possibility.

The chloro groups on the biphenyl ring can potentially be reduced, although this is generally a difficult transformation. More commonly, functional groups like nitro groups are reduced to amines. solubilityofthings.com For instance, the reduction of nitro-substituted biphenyls is a key step in the synthesis of amino-biphenyls. While direct reduction of the chloro groups in this compound is not a commonly reported reaction, the amino group can be formed via the reduction of a precursor nitro group.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction for this compound, particularly on the dichlorinated ring. The electron-withdrawing chloro groups can activate the ring towards nucleophilic attack. scribd.commdpi.com The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a negatively charged Meisenheimer complex, followed by the departure of the leaving group. libretexts.org The presence of electron-withdrawing groups is crucial for stabilizing the intermediate and facilitating the reaction. scribd.com

In the case of this compound, a nucleophile could potentially replace one of the chlorine atoms. The reaction would be facilitated by the electron-withdrawing nature of the other chlorine atom on the same ring.

Functional Group Interconversions and Derivatization

The amino group of this compound is a versatile handle for various functional group interconversions and derivatization reactions. vanderbilt.edu For example, amines can be converted to amides, which are significant in synthetic organic chemistry. solubilityofthings.com Diazotization of the amino group can lead to the formation of a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. wikipedia.org

The chloro groups can also be involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This reaction typically involves a palladium catalyst and a base to couple an aryl halide with an arylboronic acid. rsc.org

Detailed Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound and its derivatives often involves well-established mechanistic pathways. A common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the catalyst. rsc.org

Another key transformation is the introduction of the amino group, which is often achieved by the reduction of a nitro group. This reduction can be carried out using various reagents, such as hydrogen gas with a palladium catalyst.

The table below summarizes some key reactions and their mechanistic details relevant to the chemistry of this compound.

Table 1: Mechanistic Details of Key Transformations

| Reaction | Key Mechanistic Steps | Reagents and Conditions |

|---|

| Electrophilic Aromatic Substitution | 1. Attack of electrophile by the π-system. 2. Formation of a carbocation intermediate (arenium ion). 3. Deprotonation to restore aromaticity. masterorganicchemistry.com | Varies depending on the electrophile (e.g., HNO₃/H₂SO₄ for nitration). | | Suzuki-Miyaura Coupling | 1. Oxidative addition of aryl halide to Pd(0). 2. Transmetalation with arylboronic acid. 3. Reductive elimination to form the biphenyl. rsc.org | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DMF). | | Nitro Group Reduction | Catalytic hydrogenation involving the addition of hydrogen across the N-O bonds. | H₂, Pd/C, solvent (e.g., EtOH). | | Nucleophilic Aromatic Substitution | 1. Addition of nucleophile to the aromatic ring. 2. Formation of a Meisenheimer complex. 3. Elimination of the leaving group (halide). libretexts.org | Nucleophile (e.g., amine), often requires electron-withdrawing groups on the ring. scribd.com |

Catalytic Cycles in Cross-Coupling Reactions

The synthesis of this compound and its derivatives often involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com These reactions are fundamental in organic chemistry for the formation of carbon-carbon (C-C) bonds. researchgate.net A general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

In the context of synthesizing biphenyl compounds, a low-valent transition metal catalyst, commonly palladium(0), initiates the cycle. nih.govrsc.org The first step, oxidative addition , involves the insertion of the palladium catalyst into the carbon-halogen bond of an aryl halide. acs.org For instance, in a Suzuki-Miyaura coupling, an aryl bromide would react with the Pd(0) complex to form an arylpalladium(II) intermediate.

The subsequent step is transmetalation , where an organometallic coupling partner, such as an organoboron compound in the Suzuki-Miyaura reaction, transfers its organic group to the palladium center. researchgate.netacs.org This step is often facilitated by a base. mdpi.com For the synthesis of a substituted biphenyl, an arylboronic acid would react with the arylpalladium(II) complex, resulting in a diarylpalladium(II) intermediate.

Finally, reductive elimination occurs, where the two organic groups on the palladium center are coupled and eliminated as the final biphenyl product. acs.org This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

The efficiency of these catalytic cycles can be influenced by several factors, including the choice of catalyst, ligands, base, and solvent. mdpi.com For example, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. The presence of ligands is crucial as they form complexes with the metal catalyst, influencing its reactivity and stability. mdpi.com

Different types of cross-coupling reactions, such as Stille, Negishi, and Kumada couplings, follow similar mechanistic pathways but utilize different organometallic reagents. nih.govrsc.org

Table 1: Key Steps in a General Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Reactants | Intermediate/Product |

| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond. | Aryl Halide + Pd(0) | Aryl-Pd(II)-Halide |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Aryl-Pd(II)-Halide + Organometallic Reagent | Diaryl-Pd(II) Complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Diaryl-Pd(II) Complex | Biphenyl Product + Pd(0) |

Intermediates and Transition States in Formation Pathways

The formation of this compound via methods like the Suzuki-Miyaura coupling involves several key intermediates and transition states. A common synthetic route involves the coupling of a 4-nitro-substituted aryl halide with a dichlorophenylboronic acid, followed by the reduction of the nitro group to an amine.

During the cross-coupling stage, the initial oxidative addition of the aryl halide to the Pd(0) catalyst leads to the formation of an arylpalladium(II) halide intermediate. This is a critical step that activates the aryl halide for subsequent reaction. acs.org The stability and reactivity of this intermediate are influenced by the nature of the ligands coordinated to the palladium center.

The transmetalation step proceeds through a transition state where the organoboron species, activated by a base, interacts with the arylpalladium(II) halide. mdpi.com This leads to the formation of a diarylpalladium(II) intermediate, where both aryl groups that will form the biphenyl are bound to the palladium atom. The steric hindrance from substituents on the aryl rings, such as the 2',5'-dichloro substitution pattern, can necessitate higher reaction temperatures to achieve full conversion, indicating a higher energy transition state for this step.

The final reductive elimination step, which forms the biphenyl C-C bond, also proceeds through a specific transition state. This step results in the desired biphenyl product and regenerates the catalytically active Pd(0) species. rsc.org

Following the formation of the dichloronitrobiphenyl intermediate, a subsequent reduction step is required to yield this compound. This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. google.com This process involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise reduction of the nitro group to an amino group.

Table 2: Example of Intermediates in the Synthesis of this compound via Suzuki-Miyaura Coupling and Reduction

| Stage | Reactant(s) | Key Intermediate | Product of Stage |

| Cross-Coupling | 4-Bromonitrobenzene, 2,5-Dichlorophenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | 4-Nitrophenyl-palladium(II) bromide | 2',5'-Dichloro-4-nitrobiphenyl |

| Reduction | 2',5'-Dichloro-4-nitrobiphenyl, H₂, Pd/C | - | This compound |

Structural Derivatization and Conformational Analysis of Biphenyl Systems Featuring Amino and Chloro Substituents

Synthesis of Substituted Analogs with Varied Substitution Patterns

The synthesis of analogs of 4-amino-3',5'-dichlorobiphenyl allows for a systematic investigation of structure-activity relationships. By introducing additional functional groups, chemists can fine-tune the electronic and steric properties of the parent compound.

Introduction of Additional Halogens and Alkyl Groups

The introduction of further halogen atoms or various alkyl groups onto the this compound core can significantly alter its conformational preferences and biological interactions. For instance, the addition of alkyl groups ortho to the amino function in 4-aminobiphenyl (B23562) derivatives has been shown to influence their mutagenic activity. nih.gov Specifically, increasing the steric bulk of the alkyl substituent, such as a tert-butyl group, can lead to a decrease in mutagenicity compared to the unsubstituted parent compound. nih.gov

Synthetic strategies to achieve such modifications often involve well-established organic reactions. Friedel-Crafts alkylation, for example, is a classic method for introducing alkyl groups onto aromatic rings. rsc.org The reaction of biphenyl (B1667301) with haloalkanes or alkenes in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield various alkylated biphenyls. rsc.org For instance, 4,4'-di-tert-butylbiphenyl (B167987) can be synthesized from biphenyl and tert-butyl chloride with anhydrous ferric chloride as a catalyst. rsc.org

Similarly, halogenation reactions can be employed to introduce additional chloro, bromo, or fluoro atoms. The chlorination of 4'-amino-2-(substituted)aminoacetophenones in solvents like ethanol (B145695) or acetic acid provides a route to dichlorinated products. google.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for synthesizing halogenated and alkylated biphenyls. rsc.orgresearchgate.net This reaction involves the coupling of an aryl halide with an arylboronic acid. researchgate.net For example, fluorinated aminobiphenyl derivatives can be prepared by coupling 4-chloroaniline (B138754) with a fluorinated phenylboronic acid. rsc.org

The following table summarizes some examples of substituted biphenyl derivatives and the synthetic methods used.

| Derivative Type | Synthetic Method | Reactants | Reference |

| Alkylated 4-aminobiphenyls | Alkylation | 4-aminobiphenyl, alkyl halide | nih.gov |

| Dichlorinated aminoacetophenones | Chlorination | 4'-amino-2-(substituted)aminoacetophenone, chlorine gas | google.com |

| Fluorinated aminobiphenyls | Suzuki-Miyaura Coupling | 4-chloroaniline, fluorinated phenylboronic acid | rsc.org |

| Alkylated biphenyls | Friedel-Crafts Alkylation | Biphenyl, haloalkane/alkene, Lewis acid | rsc.org |

Incorporation of Oxygen and Nitrogen Heteroatoms

The introduction of oxygen and nitrogen atoms, often within heterocyclic rings, into the biphenyl structure can lead to compounds with novel properties and biological activities. These heteroatoms can participate in hydrogen bonding and alter the electronic distribution of the molecule.

One common strategy for incorporating nitrogen is through amination reactions. Palladium-catalyzed amination is a versatile method for forming carbon-nitrogen bonds. researchgate.net For instance, enantiopure 2-(dicyclohexylphosphino)-1,1'-biphenyl derivatives with a chiral amino group at the 2'-position have been synthesized. researchgate.net A key step in one such synthesis involved an aromatic nucleophilic substitution to introduce a chiral pyrrolidine (B122466) ring onto the biphenyl backbone. researchgate.net

The synthesis of biphenyl derivatives containing oxygen and nitrogen heterocycles, such as oxazoles, has also been reported. researchgate.net These can be synthesized via Suzuki-Miyaura cross-coupling of a bromo-phenyloxazole with various boronic acids. researchgate.net Furthermore, push-pull systems with a pyrimidine (B1678525) ring (containing two nitrogen atoms) connected to a 4-aminobiphenyl moiety have been developed, exhibiting interesting photophysical properties. frontiersin.org

The synthesis of such complex molecules often involves multi-step sequences. For example, the synthesis of a biphenyl tyrosine derivative involved the Suzuki-Miyaura coupling of an iodotyrosine ester with a heteroaryl trifluoroborate salt, followed by deprotection to yield the free amino acid. rsc.org

The table below provides examples of biphenyl derivatives with incorporated heteroatoms.

| Heteroatom Type | Synthetic Approach | Key Reaction | Reference |

| Chiral Amino Group | Palladium-catalyzed amination | Aromatic nucleophilic substitution | researchgate.net |

| Oxazole Ring | Suzuki-Miyaura Coupling | Cross-coupling of bromo-phenyloxazole and boronic acid | researchgate.net |

| Pyrimidine Ring | Suzuki-Miyaura Coupling | Cross-coupling of bromophenyl-pyrimidine and phenylboronic acid | frontiersin.org |

| Amino Acid Moiety | Suzuki-Miyaura Coupling | Cross-coupling of iodotyrosine derivative and heteroaryl trifluoroborate | rsc.org |

Exploration of Atropisomerism and Axial Chirality

Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond. slideshare.net In substituted biphenyls, this phenomenon can lead to the existence of stable, non-superimposable mirror images, known as atropisomers, which possess axial chirality. wikipedia.org

Preconditions for Atropisomer Stability

The stability of biphenyl atropisomers, and thus their ability to be isolated, depends on the energy barrier to rotation around the central carbon-carbon single bond. libretexts.org This barrier is primarily influenced by the steric hindrance of the substituents at the ortho positions of the two phenyl rings. libretexts.org

For a biphenyl to exhibit axial chirality, each ring must have two different substituents in the ortho and meta positions (one of which can be hydrogen). libretexts.org If the ortho substituents are sufficiently large, they will clash during rotation, raising the energy of the planar transition state and making interconversion between the atropisomers slow enough for them to be resolved at room temperature. libretexts.org A general rule of thumb is that an activation energy barrier of 16 to 19 kcal/mole is required to prevent spontaneous racemization at room temperature. libretexts.org

The size of the ortho substituents is the most critical factor. For example, 2,2'-dicarboxylic acid biphenyl cannot be resolved at room temperature because the kinetic energy is sufficient to overcome the rotational barrier. libretexts.org However, adding more substituents to increase steric hindrance, as in the case of more substituted diacids, can lead to resolvable atropisomers. libretexts.org Even identical ortho substituents can lead to stable atropisomers if buttressed by adjacent meta substituents, which effectively increases their size. libretexts.org

Intramolecular hydrogen bonding can also play a crucial role in stabilizing a particular conformation and preventing free rotation. nih.gov For example, a pair of ortho-disubstituted biphenyl atropisomers containing two hydroxyl groups were found to be surprisingly stable due to the formation of an intramolecular hydrogen bond between them. nih.gov

The following table outlines the key factors influencing atropisomer stability.

| Factor | Description | Impact on Stability | Reference |

| Steric Hindrance | The size of the substituents at the ortho positions of the biphenyl rings. | Larger groups increase the rotational barrier and enhance stability. | libretexts.org |

| Substitution Pattern | Each ring must have two different ortho or meta substituents for chirality. | Dictates the potential for non-superimposable mirror images. | libretexts.org |

| Buttressing Effect | Meta substituents adjacent to ortho groups can increase their effective steric bulk. | Increases the rotational barrier and stability. | libretexts.org |

| Intramolecular Hydrogen Bonding | Formation of hydrogen bonds between substituents on the two rings. | Can lock the conformation, significantly increasing the rotational barrier and stability. | nih.gov |

Synthesis of Enantiopure Biphenyl Derivatives

The synthesis of enantiopure biphenyl derivatives is a significant challenge in organic chemistry, with important implications for the development of chiral catalysts and pharmaceuticals. Several strategies have been developed to achieve this.

One approach involves the use of chiral auxiliaries. For example, enantiomerically pure sulfinimines have been used in the asymmetric synthesis of tetrahydroisoquinoline derivatives. acs.org In the context of biphenyls, a chiral auxiliary can be attached to one of the starting materials, guiding the stereochemical outcome of the coupling reaction that forms the biphenyl linkage.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely used for the synthesis of biaryls and can be adapted for asymmetric synthesis. researchgate.netresearchgate.net The use of chiral ligands on the palladium catalyst can induce enantioselectivity in the coupling process.

Another method is the resolution of a racemic mixture of atropisomers. This can be achieved through classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography. rsc.org For example, various 6-monosubstituted and 6,7-disubstituted derivatives of 1,2,3,4-dibenzocyclo-octa-1,3-diene have been resolved into their enantiomers using chiral chromatography. rsc.org

Furthermore, the synthesis can be designed to proceed through a key intermediate that is itself enantiopure. For instance, the synthesis of enantiopure 2-(dicyclohexylphosphino)-1,1'-biphenyl derivatives with a chiral amino group involved a Suzuki coupling with an N-Boc-iodoaniline derived from a chiral source. researchgate.net

The table below highlights different approaches to synthesizing enantiopure biphenyls.

| Synthetic Strategy | Description | Example Application | Reference |

| Chiral Auxiliaries | Attaching a chiral group to a reactant to direct the stereochemistry of the reaction. | Asymmetric synthesis using enantiopure sulfinimines. | acs.org |

| Asymmetric Catalysis | Using a chiral catalyst, often a transition metal complex with a chiral ligand, to favor the formation of one enantiomer. | Palladium-catalyzed Suzuki-Miyaura coupling with chiral phosphine (B1218219) ligands. | researchgate.netresearchgate.net |

| Racemate Resolution | Separating a mixture of enantiomers. | Resolution of substituted dibenzocyclo-octadienes by chiral chromatography. | rsc.org |

| Use of Enantiopure Starting Materials | Incorporating a chiral building block that is already enantiomerically pure. | Suzuki coupling with an enantiopure N-Boc-iodoaniline. | researchgate.net |

Creation of Complex Molecular Architectures Incorporating the this compound Motif

The this compound scaffold can serve as a fundamental building block for the construction of larger, more complex molecular architectures. These larger structures can be designed to have specific functions, such as acting as ligands for metal catalysts or possessing unique photophysical properties.

The versatility of the amino group and the chloro-substituted phenyl ring allows for a wide range of subsequent chemical transformations. The amino group can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions. The chloro-substituted ring can participate in further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce additional aryl or amino groups.

For example, enantiopure 2-(dicyclohexylphosphino)-1,1'-biphenyl derivatives, which can be seen as complex architectures built upon a substituted biphenyl core, have been synthesized and evaluated as ligands in palladium-catalyzed aryl aminations. researchgate.net The synthesis of these ligands often involves a multi-step sequence, starting with the construction of the substituted biphenyl backbone, followed by the introduction of the phosphine and chiral amino groups. researchgate.net

The development of push-pull systems, where an electron-donating group (like the amino group in 4-aminobiphenyl) is conjugated with an electron-accepting group, is another area where the this compound motif could be employed. frontiersin.org The dichlorophenyl ring can be further functionalized to introduce an acceptor moiety, potentially leading to materials with interesting non-linear optical or fluorescent properties.

The creation of these complex architectures relies heavily on modern synthetic methodologies. The Suzuki-Miyaura coupling is a cornerstone for building the biphenyl core and for adding further aryl substituents. researchgate.netresearchgate.net Palladium-catalyzed C-N bond-forming reactions are crucial for introducing amino functionalities. researchgate.net The ability to perform these reactions selectively and in high yield is essential for the successful construction of these intricate molecules.

The following table lists some complex molecular architectures and the synthetic strategies used in their creation.

| Molecular Architecture | Synthetic Strategy | Key Building Blocks | Potential Application | Reference |

| Chiral P,N-Biphenyl Ligands | Multi-step synthesis involving Suzuki coupling and nucleophilic substitution. | Substituted bromobenzeneboronic acid, N-Boc-iodoaniline, dicyclohexylphosphine. | Catalysis (e.g., aryl aminations). | researchgate.net |

| Push-Pull Chromophores | Suzuki-Miyaura coupling to connect donor and acceptor moieties. | Aminobiphenyl derivative (donor), pyrimidine or other electron-deficient heterocycle (acceptor). | Photonics, materials science. | frontiersin.org |

| Biphenyl-based Amino Acids | Suzuki-Miyaura coupling followed by deprotection. | Iodinated amino acid derivative, heteroaryl trifluoroborate salt. | Medicinal chemistry, peptide synthesis. | rsc.org |

Formation and Reactivity of Organometallic Derivatives

The chemical compound this compound possesses distinct functionalities that facilitate the formation of organometallic derivatives. The primary sites for interaction with metal centers are the nitrogen atom of the amino group and the π-systems of the two aromatic rings. The amino group can act as a classical Lewis base, donating its lone pair of electrons to a metal. Concurrently, the biphenyl framework, particularly the two phenyl rings, can engage in π-coordination with transition metals, leading to the formation of sandwich or half-sandwich complexes. The presence of both an amino group and chloro substituents on the biphenyl structure introduces a complex interplay of electronic effects that influences the reactivity and stability of the resulting organometallic compounds. The amine group in biphenyl derivatives is known to facilitate coordination with various metals.

The formation of these derivatives often involves the reaction of this compound with a suitable metal precursor, such as a metal carbonyl or a metal halide complex. For instance, studies on related aminobiphenyls have shown that they react with hexacarbonylchromium to form tricarbonylchromium(0) complexes. nih.gov The specific ring that coordinates to the metal can be influenced by the electronic nature of the substituents. The amino group is a strong electron-donating group, which increases the electron density of the ring to which it is attached, making it a more favorable site for coordination with electron-seeking metal fragments. Conversely, the electron-withdrawing chloro groups decrease the electron density on their substituted ring.

The coordination chemistry of this compound with transition metals is anticipated to be rich and varied, based on studies of analogous compounds. The primary modes of coordination involve either the amino group or the aromatic rings.

N-Coordination: The amino group can directly coordinate to a metal center. This is a common mode of binding for amine ligands in coordination chemistry, forming stable complexes with a wide range of transition metals.

η⁶-Arene Coordination: A significant aspect of the organometallic chemistry of biphenyl systems is the ability of the phenyl rings to coordinate to a metal center in a hapticity of six (η⁶). Research on 4-aminobiphenyl has demonstrated the formation of tricarbonylchromium(0) complexes where the Cr(CO)₃ fragment is bonded to one of the arene rings. nih.govrsc.org In the case of this compound, two distinct isomers are possible: one where the chromium is coordinated to the amino-substituted ring and another where it is coordinated to the dichloro-substituted ring. The electron-donating amino group generally directs coordination to its own ring. nih.gov

Haptotropic Rearrangement: An interesting dynamic process observed in (biphenyl)tricarbonylchromium complexes is the haptotropic rearrangement, where the metal fragment migrates from one ring to the other. rsc.org For [(η⁶-C₆H₅)(C₆H₄-4-NH₂)]Cr(CO)₃, this rearrangement occurs at elevated temperatures. rsc.org The rate of this migration can be influenced by substituents on the rings. rsc.org Density Functional Theory (DFT) studies on aminobiphenyl chromium complexes have been used to calculate the energy barriers for these rearrangements. rsc.org

Derivatives with other metals, such as mercury and tellurium, have also been reported for related aminobiphenyl compounds, demonstrating the versatility of the biphenyl amine scaffold as a ligand in organometallic chemistry.

| Coordination Mode | Description | Key Interacting Moiety | Potential Metal Fragments |

|---|---|---|---|

| N-Coordination | The lone pair of the amino group forms a coordinate bond with the metal center. | -NH₂ Group | Pd(II), Pt(II), Cu(I), etc. |

| η⁶-Coordination (Ring A) | The π-system of the amino-substituted ring coordinates to the metal. | Amino-substituted Phenyl Ring | Cr(CO)₃, Mn(CO)₃⁺, Fe(Cp)⁺ |

| η⁶-Coordination (Ring B) | The π-system of the dichloro-substituted ring coordinates to the metal. | Dichloro-substituted Phenyl Ring | Cr(CO)₃, Mn(CO)₃⁺, Fe(Cp)⁺ |

The electronic properties of this compound can be significantly altered and fine-tuned through complexation with transition metals. The coordination of a metal fragment acts as a powerful "organometallic substituent," capable of modifying the charge distribution, orbital energies (HOMO/LUMO), and photophysical characteristics of the entire molecule.

The inherent electronic structure of the ligand is governed by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro groups (-Cl). This creates a push-pull system, although the substituents are on different rings. When a metal fragment is introduced, it further perturbs this electronic balance. For example, the tricarbonylchromium fragment, Cr(CO)₃, is a very strong net electron-withdrawing group. When coordinated to one of the phenyl rings, it drastically lowers the electron density of that ring.

If the Cr(CO)₃ unit coordinates to the amino-substituted ring, it will strongly withdraw electron density, competing with the donating effect of the amino group. If it coordinates to the dichloro-substituted ring, its withdrawing effect will be additive to that of the chlorine atoms, making that ring exceptionally electron-poor. This modulation of electron density can be used to control the molecule's reactivity and physical properties. Studies on other substituted aromatic systems have shown a clear correlation between the electronic nature of substituents and the properties of the resulting metal complexes. nih.govmdpi.com

The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap is a critical parameter that influences the electronic and optical properties of a molecule. DFT studies on related aminobiphenyl-metal complexes have shown that this gap can be tuned by substituents. Metal complexation is expected to lower the energy of the LUMO significantly, leading to a smaller HOMO-LUMO gap. This change typically results in a red-shift in the UV-visible absorption spectrum.

| System | Dominant Electronic Effect of Add-on | Expected Change in HOMO-LUMO Gap | Anticipated Spectroscopic Shift |

|---|---|---|---|

| Free this compound | -NH₂ (Donating), -Cl (Withdrawing) | Reference | Reference |

| Complex with η⁶-Cr(CO)₃ on Amino-Ring | Cr(CO)₃ (Strongly Withdrawing) | Decrease | Bathochromic (Red) Shift |

| Complex with η⁶-Cr(CO)₃ on Dichloro-Ring | Cr(CO)₃ (Strongly Withdrawing) | Significant Decrease | Significant Bathochromic (Red) Shift |

| Complex via N-Coordination to Pd(II) | Pd(II) (Lewis Acidic/Withdrawing) | Moderate Decrease | Moderate Bathochromic (Red) Shift |

This ability to tune electronic properties is crucial for applications in materials science, such as in the development of nonlinear optical materials or sensors, where precise control over charge transfer characteristics is required. frontiersin.org

Advanced Analytical Methodologies for Structural Elucidation and Comprehensive Characterization

X-ray Diffraction Analysis for Crystal Structure Determination

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. scivisionpub.comnih.gov For similar halogenated biphenyls, this analysis has shown that H···Cl contacts can contribute significantly to the total Hirshfeld surface area, indicating their importance in crystal packing. scivisionpub.com The study of these interactions is crucial as they influence the physical properties of the solid, such as melting point and solubility. researchgate.net

Conformational Insights from Solid-State Structures

The solid-state structure determined by X-ray diffraction provides valuable insights into the molecule's conformation. A key conformational feature of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. iucr.org This angle is influenced by the nature and position of substituents and by crystal packing forces. researchgate.net For many polychlorinated biphenyl (PCB) derivatives lacking ortho-chlorine substituents, solid-state dihedral angles can vary significantly, which can differ from the energetically most favorable conformation in the gas phase due to crystal packing effects. researchgate.netiucr.org This conformational flexibility is a critical aspect of the molecule's structure and can impact its biological activity. scivisionpub.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound. uni-siegen.de These methods are based on the principle that molecules absorb (IR) or scatter (Raman) light at specific frequencies corresponding to their vibrational modes. uni-siegen.de

For aromatic amines and chlorinated aromatic compounds, characteristic vibrational bands can be assigned to specific molecular motions. For instance, the stretching vibrations of the amino group (N-H) in aromatic amines are typically observed in the high-frequency region of the IR spectrum. researchgate.net The C-N stretching of aromatic amines also gives rise to characteristic bands. researchgate.net The presence of chlorine atoms on the biphenyl rings would also result in distinct vibrational modes. The combination of IR and Raman spectroscopy, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational bands to specific atomic motions within the 4-Amino-3',5'-dichlorobiphenyl molecule. researchgate.netnih.gov

Mass Spectrometry-Based Techniques for Advanced Structural Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. researchgate.net For this compound (C₁₂H₉Cl₂N), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. researchgate.net This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and then fragmented to produce a spectrum of product ions. nih.govemis.de The resulting fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its elucidation. nih.govresearchgate.net

In the MS/MS analysis of this compound, the initial ionization would produce a molecular ion. This ion would then be subjected to collision-induced dissociation (CID), leading to the cleavage of specific bonds. nih.gov The fragmentation pathways of polychlorinated biphenyls and their derivatives often involve the loss of chlorine atoms and cleavage of the biphenyl linkage. The presence of the amino group would also influence the fragmentation pattern. By analyzing the masses of the resulting fragment ions, it is possible to piece together the structural components of the original molecule, thus confirming the identity of this compound. nih.govnist.gov

Computational and Theoretical Chemistry Investigations of 4 Amino 3 ,5 Dichlorobiphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic behavior of 4-Amino-3',5'-dichlorobiphenyl. DFT, a powerful computational method, is utilized to investigate its electronic structure, providing a basis for analyzing its geometry, molecular orbitals, and reactivity. These calculations are often performed using specific basis sets, such as B3LYP/6-31G(d), to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. conflex.net

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (inter-ring) | 1.48 - 1.51 | - | - |

| C-N | 1.38 - 1.42 | - | - |

| C-Cl | 1.73 - 1.75 | - | - |

| C-C-C (in-ring) | - | 118 - 121 | - |

| C-N-H | - | 115 - 120 | - |

| Phenyl Ring Torsion | - | - | 30 - 50 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For substituted biphenyls, the distribution of HOMO and LUMO can indicate the regions of the molecule most likely to participate in electron transfer processes. In many amino-substituted aromatics, the HOMO is often localized on the amino group and the adjacent phenyl ring, while the LUMO distribution can be influenced by electron-withdrawing substituents like chlorine atoms. DFT calculations can predict the energies of these orbitals and visualize their spatial distribution. researchgate.net For a related compound, DFT studies using the B3LYP/6-31G(d) method revealed a HOMO-LUMO gap of 4.2 eV, indicating a degree of reactivity.

Table 2: Frontier Molecular Orbital Energies (Illustrative) Note: This table provides illustrative energy values based on typical DFT calculations for similar aromatic amines and may not be the exact values for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wolfram.com

Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential. wolfram.com For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the amino group due to the lone pair of electrons. Conversely, the hydrogen atoms of the amino group and the regions around the chlorine atoms might exhibit a more positive potential. This information is crucial for understanding how the molecule interacts with other molecules and its potential binding sites. researchgate.net

Analysis of Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is key to explaining the stability and physical properties of the crystalline solid.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.net It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates that of the surrounding molecules. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify specific intermolecular contacts and their relative importance.

For related dichlorinated amino-aromatic compounds, Hirshfeld analysis has shown significant contributions from various types of interactions. nih.govnih.gov Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For instance, in a similar molecule, Cl···H/H···Cl, H···H, and N···H/H···N interactions were found to be the most significant contributors to the crystal packing. researchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Dichloro-amino Aromatic Compound. researchgate.net

| Interaction Type | Contribution (%) |

| Cl···H/H···Cl | 40.1 |

| H···H | 15.7 |

| N···H/H···N | 13.1 |

| C···H/H···C | 7.3 |

| Cl···Cl | 7.1 |

| C···C | 6.8 |

Energy Framework Analysis for Crystal Stability

Energy framework analysis provides a visual and quantitative understanding of the energetic aspects of crystal packing. It involves calculating the interaction energies between a central molecule and its neighbors within a defined radius. These energies are typically broken down into electrostatic, dispersion, polarization, and repulsion components. researchgate.net

Non-Covalent Interaction (NCI-RDG) Analysis

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a powerful computational tool used to visualize and characterize weak, non-covalent interactions within and between molecules. chemtools.orgjussieu.fr This method is founded on the principle that non-covalent interactions correspond to unique signatures in a plot of the RDG versus the electron density (ρ). chemtools.org By mapping these signatures onto a three-dimensional isosurface, it becomes possible to identify regions of hydrogen bonding, van der Waals (vdW) forces, and steric repulsion. jussieu.frresearchgate.net The nature of these interactions is typically distinguished by color-coding the isosurface based on the sign of the second Hessian eigenvalue (λ₂) multiplied by the electron density: blue indicates strong, attractive interactions like hydrogen bonds; green signifies weak, delocalized vdW interactions; and red denotes strong, repulsive steric clashes. researchgate.net

For this compound, an NCI-RDG analysis would reveal several key intramolecular and intermolecular interactions that dictate its conformational preferences and crystal packing behavior. Although specific studies on this exact compound are not publicly available, analysis of structurally similar molecules like 4-amino-3,5-dichloropyridine (B195902) provides a strong basis for prediction. nih.gov The primary interactions expected for this compound would include:

Hydrogen Bonding: The amino (-NH₂) group is a strong hydrogen bond donor. This would lead to significant N-H···N or N-H···Cl intermolecular interactions, which are crucial for stabilizing the crystal lattice. nih.gov These would appear as distinct blue-colored discs or surfaces between the interacting atoms.

Halogen Bonding and Interactions: The chlorine atoms can participate in various non-covalent interactions, including Cl···H and Cl···Cl contacts. nih.gov Halogen bonding (C-Cl···π), where the electrophilic region of a chlorine atom interacts with the electron-rich π-system of a phenyl ring, is also a possibility that would contribute to structural cohesion. nih.gov